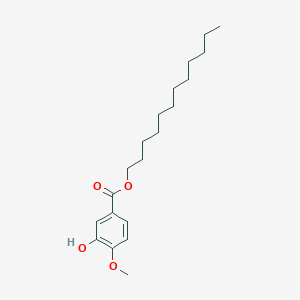

Dodecyl 3-hydroxy-4-methoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dodecyl 3-hydroxy-4-methoxybenzoate is an organic compound belonging to the class of alkyl benzoates It is characterized by a long dodecyl chain attached to a benzoate ring substituted with hydroxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyl 3-hydroxy-4-methoxybenzoate can be synthesized through esterification and transesterification reactions. One common method involves the lipase-catalyzed transesterification of methyl 3-hydroxy-4-methoxybenzoate with dodecanol. The reaction is typically carried out in vacuo, in the absence of solvents and drying agents, using immobilized lipase B from Candida antarctica (Novozym 435) as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar transesterification processes, scaled up to accommodate larger quantities. The use of biocatalysts like lipase enzymes ensures high conversion rates and environmentally friendly conditions.

Chemical Reactions Analysis

Types of Reactions

Dodecyl 3-hydroxy-4-methoxybenzoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ester group can be reduced to alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Dodecyl 3-hydroxy-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and transesterification reactions.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of dodecyl 3-hydroxy-4-methoxybenzoate involves its interaction with biological membranes and enzymes. The compound’s long dodecyl chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Dodecyl 4-hydroxy-3-methoxybenzoate: Similar structure but with different positions of hydroxy and methoxy groups.

Dodecyl gallate: Contains three hydroxy groups on the benzoate ring.

Dodecyl 3,4-dihydroxybenzoate: Contains two hydroxy groups on the benzoate ring.

Uniqueness

Dodecyl 3-hydroxy-4-methoxybenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and methoxy groups in specific positions allows for unique interactions with biological targets and distinct reactivity in chemical reactions .

Biological Activity

Dodecyl 3-hydroxy-4-methoxybenzoate (also known as dodecyl gallate) is a compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in medicine and industry, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by a long dodecyl chain attached to a benzoate structure with hydroxyl and methoxy substituents. This configuration enhances its lipophilicity, allowing it to interact effectively with biological membranes.

The biological activity of this compound is primarily attributed to its interaction with lipid bilayers and proteins. The long alkyl chain facilitates integration into cell membranes, altering their fluidity and permeability. The hydroxy and methoxy groups can engage in hydrogen bonding with proteins, potentially modulating enzyme activities and cellular signaling pathways .

Antioxidant Properties

This compound has been studied for its antioxidant properties . Research indicates that it can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer.

Antibacterial Activity

The compound exhibits antibacterial activity against several pathogens. For instance, studies have reported its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating significant antibacterial potential. The mechanism involves disrupting bacterial membrane integrity .

Anticancer Effects

Research has also highlighted the anticancer potential of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines such as HeLa and A549. The compound appears to affect the expression of apoptotic markers, enhancing the levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Tested Organisms/Cell Lines | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antioxidant | Various cell lines | Not specified | Radical scavenging |

| Antibacterial | E. coli, S. aureus | MIC = 40-80 μM | Membrane disruption |

| Anticancer | HeLa, A549 | IC50 = 15.7 μM (HeLa) | Apoptosis induction |

Case Studies

- Antioxidant Study : A study demonstrated that this compound effectively reduced oxidative stress markers in cultured neuronal cells, suggesting its potential as a neuroprotective agent.

- Antibacterial Research : In a comparative study, this compound was shown to outperform several standard antibiotics against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .

- Cancer Cell Line Investigation : A detailed examination of the compound's effects on HeLa cells revealed that treatment led to significant changes in the expression levels of Bcl-2 family proteins, indicating a shift towards apoptosis .

Properties

CAS No. |

630128-58-4 |

|---|---|

Molecular Formula |

C20H32O4 |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

dodecyl 3-hydroxy-4-methoxybenzoate |

InChI |

InChI=1S/C20H32O4/c1-3-4-5-6-7-8-9-10-11-12-15-24-20(22)17-13-14-19(23-2)18(21)16-17/h13-14,16,21H,3-12,15H2,1-2H3 |

InChI Key |

FEZXWYGJAGTBBC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)OC)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.